

Potential off-target effects of PFE-360.

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: PFE-360
CAS No.: 1527475-61-1
Cat. No.: B610063

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PFE-360 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of **PFE-360**, a potent and selective LRRK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **PFE-360**?

A1: **PFE-360**, also known as PF-06685360, is a potent, selective, and brain-penetrant small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] It functions by targeting the kinase domain of LRRK2, thereby inhibiting its kinase activity. The in vivo IC50 for LRRK2 inhibition has been reported to be 2.3 nM.[1][3]

Q2: How selective is **PFE-360** for LRRK2? Is there a kinome scan available?

A2: **PFE-360** is described as a selective LRRK2 inhibitor.[1][2][3][4][5] However, a comprehensive quantitative kinase selectivity profile or a wide-panel kinome scan for **PFE-360** is not publicly available in the reviewed literature. While other LRRK2 inhibitors have been

profiled against extensive kinase panels, similar detailed data for **PFE-360** has not been disclosed in the provided search results. For another selective LRRK2 inhibitor, GNE-7915, a selectivity profile using the DiscoverX KinomeScan competitive binding assay across 392 kinases was conducted, demonstrating its high selectivity for LRRK2.[6]

Q3: Are there any known off-target effects of **PFE-360**?

A3: While a detailed off-target kinase profile is not publicly available, preclinical studies have revealed on-target-related effects in peripheral organs that could be misinterpreted as off-target effects. These have been observed with **PFE-360** and other LRRK2 inhibitors.[6] Specifically, these include morphological changes in the kidneys of rats and the accumulation of lamellar bodies in the lungs of non-human primates.[1][7] It is important to note that these effects are considered to be related to the inhibition of LRRK2 in these tissues.

Q4: What are the observed renal effects of **PFE-360** in animal models?

A4: In studies with rats, treatment with **PFE-360** induced morphological changes in the kidneys, including a darkened appearance and the progressive accumulation of hyaline droplets in the renal proximal tubular epithelium.[7][8] Importantly, these changes were not associated with any histopathological evidence of renal tubular injury or impaired kidney function and were found to be partially reversible after a treatment-free period.[7][8]

Q5: What are the observed pulmonary effects of **PFE-360** and other LRRK2 inhibitors?

A5: LRRK2 kinase inhibitors, including **PFE-360**, have been shown to cause an abnormal accumulation of lamellar bodies in type II pneumocytes in non-human primates.[1] These findings, however, were reported to be reversible and did not result in pulmonary functional consequences.[1]

Troubleshooting Guides

Issue 1: Unexpected Phenotype in Non-neuronal Cells or Tissues

- Question: I am observing a phenotype in my cell line (e.g., kidney or lung-derived) or peripheral tissues in my animal model after treatment with **PFE-360**. Is this an off-target effect?

- Answer: While off-target effects cannot be entirely ruled out without a specific kinase screen, the observed phenotype may be an on-target effect of LRRK2 inhibition in that specific cell or tissue type. LRRK2 is expressed in various tissues, including the kidney and lung, and its inhibition can lead to cellular changes. In rats, **PFE-360** has been shown to cause reversible renal changes, and in non-human primates, reversible effects in lung pneumocytes have been observed with LRRK2 inhibitors.[1][7][8] It is recommended to perform downstream analysis of LRRK2 signaling in your model system (e.g., phosphorylation of Rab proteins) to confirm target engagement.

Issue 2: Variability in LRRK2 Inhibition

- Question: I am seeing inconsistent inhibition of LRRK2 phosphorylation (pSer935) in my experiments. What could be the cause?
- Answer: Inconsistent results can arise from several factors. Ensure complete solubilization of **PFE-360**, as it has low aqueous solubility.[9] Use of fresh DMSO is recommended as moisture can reduce solubility.[2] For in vivo studies, consider the pharmacokinetic profile of **PFE-360**, which has a half-life of approximately 1.3 hours in rats.[9] The timing of sample collection relative to the last dose is critical for observing maximal target engagement.[10] In cell-based assays, ensure adequate incubation time and appropriate concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Issue 3: Discrepancy Between In Vitro Potency and Cellular Activity

- Question: The potent in vitro IC50 of **PFE-360** is not translating to the expected level of inhibition in my cellular assay. Why might this be?
- Answer: Several factors can contribute to a discrepancy between biochemical and cellular potency. Cell permeability, the presence of ATP in the cellular environment competing with the inhibitor, and potential for efflux by cellular transporters can all reduce the effective intracellular concentration of the inhibitor. It is recommended to verify target engagement in your cellular model by measuring the phosphorylation of LRRK2 at Ser935 or a downstream substrate like Rab10.[11]

Data Presentation

Table 1: Potency of **PFE-360**

Parameter	Value	Species/System	Reference
In vivo IC50	2.3 nM	Not Specified	[1][3]
In vitro IC50	~6 nM	Not Specified	[9]

 Table 2: Summary of Preclinical Findings with **PFE-360**

Organ	Species	Findings	Functional Impact	Reversibility	Reference
Kidney	Rat	Darkened kidneys, accumulation of hyaline droplets in proximal tubular epithelium	No evidence of tubular injury or impaired function	Partially reversible	[7][8]
Lung	Non-human primate	Abnormal accumulation of lamellar bodies in type II pneumocytes	No pulmonary functional consequences reported	Reversible	[1]
Brain	Rat	Inhibition of LRRK2-pSer935	Normalization of aberrant firing patterns in a Parkinson's disease model	Not Applicable	[5][10][11]

Experimental Protocols

Protocol 1: Assessment of LRRK2 Target Engagement in Cultured Cells

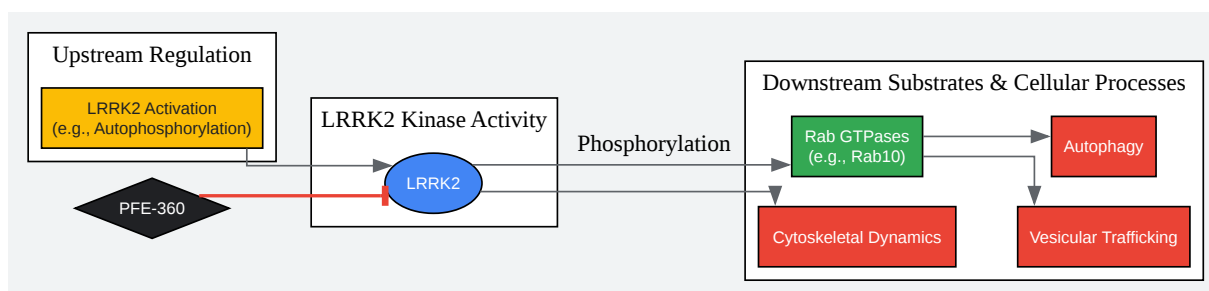
- **Cell Culture and Treatment:** Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response range of **PFE-360** (e.g., 1 nM to 10 μ M) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a standard method such as the BCA assay.
- **Western Blotting:**
 - Separate equal amounts of protein (e.g., 20-30 μ g) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against pSer935-LRRK2 and total LRRK2 overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
- **Data Analysis:** Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize the pSer935-LRRK2 signal to the total LRRK2 signal for each sample.

Protocol 2: In Vivo Assessment of LRRK2 Inhibition in Rodents

- **Compound Formulation and Dosing:** Formulate **PFE-360** in a suitable vehicle for oral administration (e.g., 10% captisol in water, adjusted to pH 2 with methane sulfonic acid).^[10] Administer the desired dose (e.g., 7.5 mg/kg, twice daily) by oral gavage.^[10]

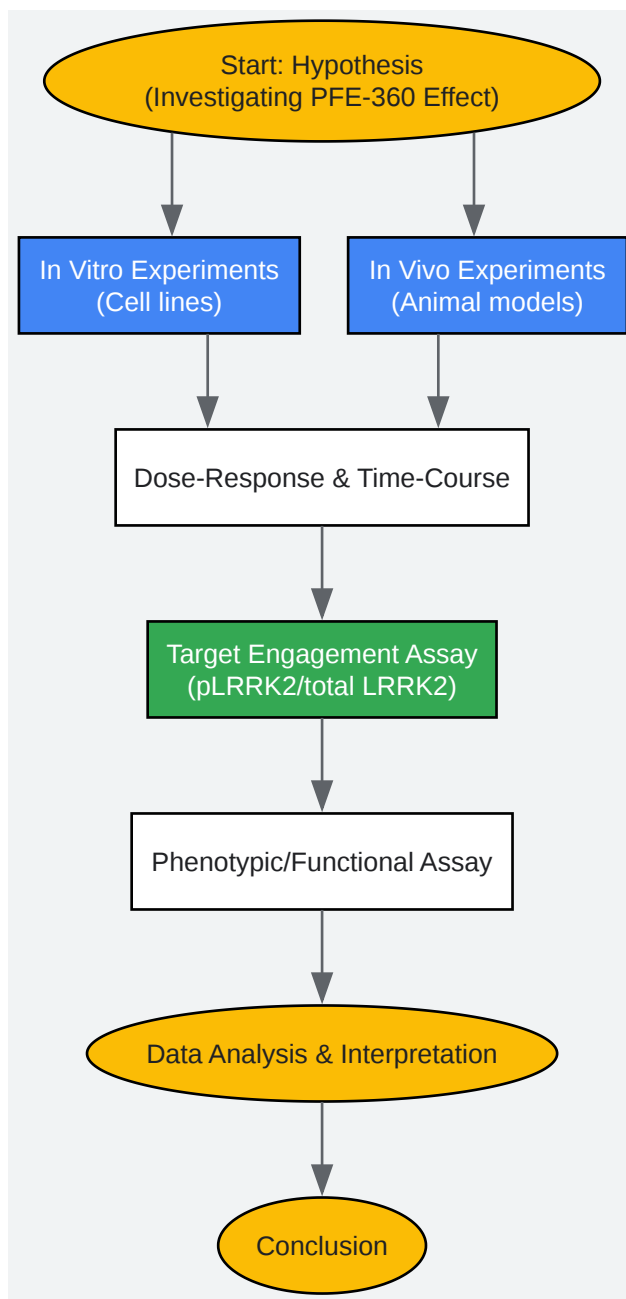
- Tissue Collection: At a specified time point after the final dose (e.g., 1-12 hours), euthanize the animals and perfuse with saline.[1][8] Collect tissues of interest (e.g., brain, kidney, lung).
- Tissue Homogenization and Lysis: Homogenize the tissues in a lysis buffer containing protease and phosphatase inhibitors.
- Western Blotting: Follow the Western Blotting protocol as described above (Protocol 1, step 4).
- Data Analysis: Analyze the ratio of pSer935-LRRK2 to total LRRK2 to determine the extent of target inhibition in different tissues.[11]

Mandatory Visualizations



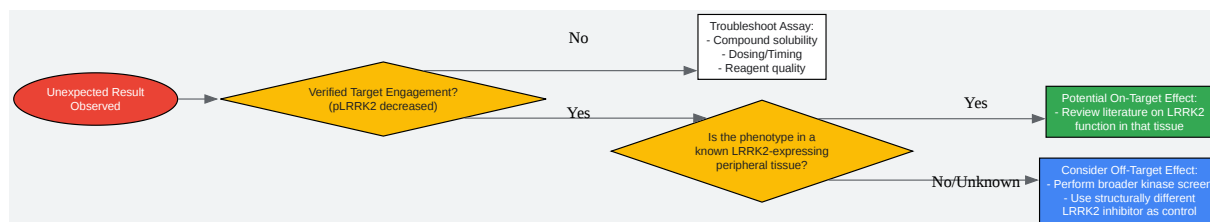
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Caption: LRRK2 signaling pathway and the inhibitory action of **PFE-360**.



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Caption: General experimental workflow for assessing **PFE-360** effects.



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Caption: Troubleshooting decision tree for unexpected experimental results.

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- To cite this document: BenchChem. [Potential off-target effects of PFE-360.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b610063/docs#potential-off-target-effects-of-pfe-360\]](https://www.benchchem.com/product/b610063/docs#potential-off-target-effects-of-pfe-360)

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